molecular formula C7H10FN3 B1407639 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine CAS No. 2228036-45-9

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine

Cat. No.: B1407639
CAS No.: 2228036-45-9
M. Wt: 155.17 g/mol
InChI Key: UUZNQBVKKAAZCJ-UHFFFAOYSA-N
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Description

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine is an organofluorine compound that features a fluorinated cyclobutyl ring attached to a pyrazolyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine typically involves the formation of the fluorocyclobutyl ring followed by its attachment to the pyrazolyl amine group. One common method involves the reaction of 3-fluorocyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring can enhance the compound’s binding affinity and specificity, while the pyrazolyl amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying biological pathways and developing new therapeutics.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorocyclobutylmethanol: A related compound with a similar fluorinated cyclobutyl ring but different functional groups.

    3-Fluorocyclobutylmethanamine: Another similar compound with an amine group attached to the fluorinated cyclobutyl ring.

Uniqueness

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine is unique due to the presence of both the fluorinated cyclobutyl ring and the pyrazolyl amine group. This combination of structural features provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c8-5-1-4(2-5)6-3-7(9)11-10-6/h3-5H,1-2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZNQBVKKAAZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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